3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-[(1,3,4-Thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (hereafter referred to by its full IUPAC name) is a norbornene-based bicyclic compound featuring a carboxylic acid group at position 2 and a 1,3,4-thiadiazole carbamoyl substituent at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazoles, which are known for antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(1,3,4-thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-9(13-11-14-12-4-18-11)7-5-1-2-6(3-5)8(7)10(16)17/h1-2,4-8H,3H2,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBVBKURAWEEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=NN=CS3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method is the condensation of 2-amino-1,3,4-thiadiazole with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a scaffold for drug design due to its structural features that allow for diverse functionalization.
Potential Therapeutic Uses
Research indicates that thiadiazole derivatives possess significant pharmacological activities, including:
- Antimicrobial Activity : Thiadiazole compounds have been reported to exhibit antibacterial and antifungal properties. For example, related compounds have demonstrated effectiveness against various pathogens, suggesting potential applications in developing new antibiotics .
- Antitumor Activity : The structural motifs present in thiadiazole derivatives are associated with anticancer effects, making them candidates for further investigation in oncology .
Case Study
A study on thiadiazole derivatives highlighted their ability to inhibit specific enzymes involved in cancer progression, showcasing their potential as anticancer agents. The incorporation of the bicyclic structure may enhance bioavailability and target specificity.
Materials Science
The unique bicyclic structure of this compound could lead to innovations in materials with tailored properties.
Applications in Polymer Chemistry
Research suggests that incorporating thiadiazole moieties into polymer matrices can improve thermal stability and mechanical properties. This can be particularly valuable in developing advanced materials for electronics or automotive applications.
Data Table: Comparison of Material Properties
| Property | Thiadiazole Polymer | Conventional Polymer |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Standard |
| Electrical Conductivity | Improved | Low |
Biological Studies
The biological activity of 3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it a subject of interest for various biological investigations.
Studies have indicated that thiadiazole compounds can interact with biological targets such as receptors and enzymes, potentially modulating their activity through binding interactions.
Case Study
A comprehensive study assessed the antimicrobial efficacy of thiadiazole derivatives against multiple strains of bacteria and fungi. Results showed significant inhibition rates, suggesting these compounds could serve as a basis for new antimicrobial agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Key Observations :
- Thiadiazole vs. Thiazole : The target compound’s 1,3,4-thiadiazole group (sulfur and nitrogen-rich) contrasts with PKZ18-22’s thiazole (one sulfur atom), influencing electronic properties and target specificity .
- Aliphatic vs. Aromatic Substituents : Alkyl chains (e.g., 2-ethylhexyl in ) enhance lipophilicity, while aromatic groups (e.g., pyridinylmethyl in ) may improve π-π stacking interactions in biological targets.
Antitumor Activity
- The 1,3,4-thiadiazole derivative 9b (structurally analogous to the target compound) exhibited an IC50 of 2.94 µM against hepatocellular carcinoma (HepG2) .
Anti-Infective Activity
Structure-Activity Relationship (SAR) :
- Thiadiazoles are associated with antitumor activity, while thiazoles are linked to antibacterial effects, likely due to differences in heterocyclic electronic profiles .
Physicochemical Properties
Key Differences :
Q & A
Q. Optimization Strategies :
- Reagent Selection : Varying alkylating agents (e.g., ethyl chloroacetate vs. bromoacetamide) influences yield and byproduct formation .
- Catalysis : Sodium acetate (NaOAc) in acetic acid enhances cyclization efficiency during thiadiazole formation .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Q. Basic Approach :
Q. Advanced Resolution :
- X-Ray Crystallography : Resolve ambiguities in bicyclo ring conformation (e.g., endo vs. exo substituents) using crystallographic data from analogous compounds .
- 2D NMR : COSY and HSQC experiments differentiate overlapping signals in crowded spectral regions .
What computational methods are suitable for predicting the reactivity of the bicyclo[2.2.1]heptene ring system?
Q. Advanced Modeling :
- DFT Calculations : Use Gaussian or ORCA software to analyze strain energy and orbital interactions in the bicyclo ring. Reference X-ray coordinates (e.g., bond angles: O3–C4–C8 = 110.86°) for validation .
- Molecular Dynamics : Simulate ring-opening reactions under thermal or acidic conditions to predict stability .
What strategies minimize byproduct formation during alkylation of the 1,3,4-thiadiazole moiety?
Q. Methodological Solutions :
- Controlled pH : Maintain alkaline conditions (pH 7.5–8.0) during thiol–disulfide exchange to suppress side reactions .
- Stoichiometry : Use 2–3× excess of alkylating agents (e.g., chloroacetic acid derivatives) to drive reaction completion .
- TLC Monitoring : Track reaction progress using silica gel plates (eluent: ethyl acetate/hexane) to isolate intermediates early .
How does the electronic configuration of the 1,3,4-thiadiazole ring influence biological activity?
Q. Structure–Activity Insights :
-
Electron-Withdrawing Groups : Substituents like trifluoromethyl (CF₃) enhance electrophilicity, improving interactions with target enzymes (e.g., anticonvulsant activity) .
-
Hydrogen Bonding : The aminocarbonyl group facilitates binding to kinase active sites, as seen in anti-cancer assays .
-
Comparative Data :
Substituent (R) IC₅₀ (μM) Target CF₃ 0.8 AMPK Cl 1.2 CDK1 H >10 —
What are the best practices for ensuring purity and stability during storage?
Q. Basic Protocols :
Q. Advanced Stability Studies :
- Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via LC-MS .
How can researchers address discrepancies in biological assay results across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
